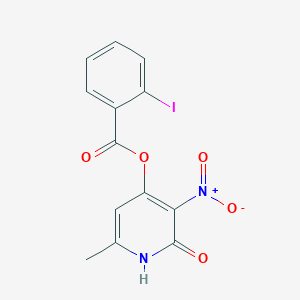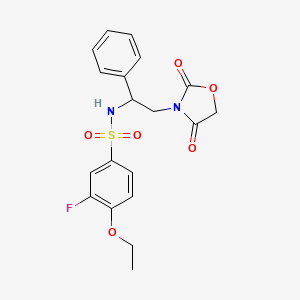
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains an oxazolidinone ring, a phenyl group, an ethoxy group, and a fluorobenzenesulfonamide group. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been synthesized and screened for antibacterial activity against various bacteria .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These properties could include melting point, boiling point, solubility, and stability. These properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
COX-2 Inhibitors for Pain and Inflammation Management
Research on similar sulfonamide derivatives has led to the identification of potent and selective COX-2 inhibitors, such as JTE-522, which shows promise for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the gastrointestinal side effects associated with traditional NSAIDs (Hashimoto et al., 2002).
Anticancer Potential through COX-2 Inhibition
The selective inhibition of COX-2 has also been explored for its potential anticancer effects. For example, JTE-522 has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting a mechanism by which similar compounds could be utilized in cancer therapy (Li et al., 2002).
Applications in Photodynamic Therapy
Compounds with sulfonamide components have been investigated for their photophysical and photochemical properties, which are beneficial for photodynamic therapy, particularly in the treatment of cancer. The high singlet oxygen quantum yield of these compounds makes them suitable as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Antimicrobial and Antifungal Activities
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities, showing high potency against various bacterial and fungal strains. This broad-spectrum antimicrobial activity highlights the potential use of similar compounds in treating infectious diseases (Yolal et al., 2012).
Enzyme Inhibition for Therapeutic Applications
The inhibition of enzymes like carbonic anhydrase by sulfonamide derivatives represents another significant area of research, with applications ranging from the treatment of glaucoma to managing conditions like edema and epilepsy. Such inhibitors can be highly selective for specific isozymes, offering targeted therapeutic options (Ilies et al., 2003).
Safety and Hazards
The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide are the histone acetyltransferase paralogues p300 and CREB-binding protein (CBP) . These are key transcriptional co-activators that are essential for a multitude of cellular processes .
Mode of Action
This compound acts as a potent and selective inhibitor of the p300 and CBP histone acetyltransferase domains . It competes with acetyl coenzyme A (acetyl-CoA) at the catalytic active site of p300 .
Biochemical Pathways
The compound affects the dynamic and reversible acetylation of proteins, a major epigenetic regulatory mechanism of gene transcription . This process is catalyzed by histone acetyltransferases (HATs) and histone deacetylases (HDACs), and is associated with multiple diseases .
Pharmacokinetics
Its unique structure suggests potential applications in drug synthesis and nanomaterial development.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in acetylated histone H3 lysine 27 (H3K27Ac) levels in cells . This can lead to changes in gene transcription and potentially impact various cellular processes .
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O6S/c1-2-27-17-9-8-14(10-15(17)20)29(25,26)21-16(13-6-4-3-5-7-13)11-22-18(23)12-28-19(22)24/h3-10,16,21H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUREHDAILVISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid](/img/structure/B2564123.png)
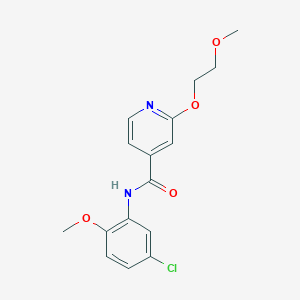
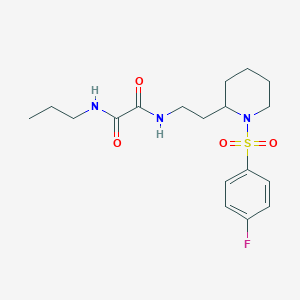
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2564129.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2564130.png)
![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B2564131.png)
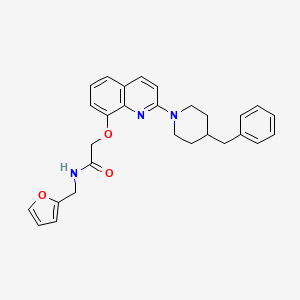
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2564133.png)

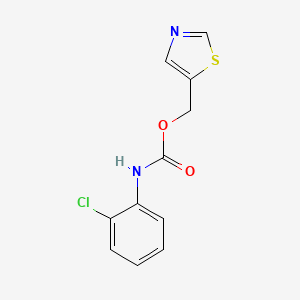
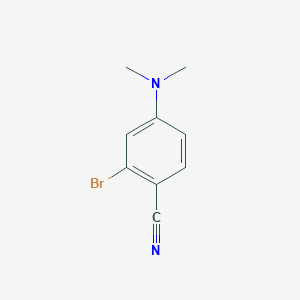

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2564142.png)
